molecular formula C24H27NO8S B12419400 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide

4-Hydroxy Duloxetine-d6 |A-D-Glucuronide

Cat. No.: B12419400
M. Wt: 495.6 g/mol
InChI Key: OBIZFSZXDHWUJZ-QYKOWTHDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide involves multiple steps, starting with the preparation of 4-Hydroxy Duloxetine. The hydroxylation of Duloxetine is typically achieved using specific oxidizing agents under controlled conditions. The subsequent glucuronidation step involves the reaction of 4-Hydroxy Duloxetine with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of bioreactors for the enzymatic glucuronidation step is common in industrial settings to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

4-Hydroxy Duloxetine-d6 |A-D-Glucuronide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide involves its role as a metabolite of Duloxetine. Duloxetine inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. The glucuronidation of 4-Hydroxy Duloxetine facilitates its excretion from the body, thus playing a crucial role in the drug’s metabolism and clearance .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide is unique due to its specific labeling, which allows for precise tracking and analysis in metabolic studies. This compound provides detailed insights into the metabolic fate of Duloxetine, aiding in the development of safer and more effective therapeutic strategies .

Properties

Molecular Formula

C24H27NO8S

Molecular Weight

495.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19-,20-,21+,22-,24+/m0/s1/i2D,3D,5D,6D,8D,9D

InChI Key

OBIZFSZXDHWUJZ-QYKOWTHDSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[2H])[2H]

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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